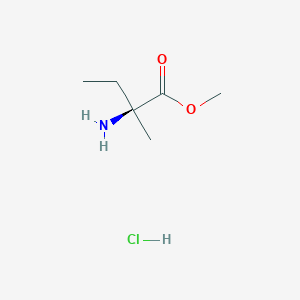

(S)-Methyl 2-amino-2-methylbutanoate hydrochloride

描述

(S)-Methyl 2-amino-2-methylbutanoate hydrochloride (CAS: 92760-72-0) is a chiral amino ester hydrochloride with the molecular formula C₆H₁₄ClNO₂ and a molecular weight of 167.63 g/mol . It is widely used as a synthetic intermediate in pharmaceutical research, particularly in the preparation of peptidomimetics and enantioselective catalysts. The compound is commercially available with a purity of ≥97% and is characterized by its stereochemical stability and solubility in polar solvents like water and methanol .

属性

IUPAC Name |

methyl (2S)-2-amino-2-methylbutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4-6(2,7)5(8)9-3;/h4,7H2,1-3H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPPPARGXDTDEY-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@](C)(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661344 | |

| Record name | Methyl L-isovalinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92760-72-0 | |

| Record name | Methyl L-isovalinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-2-methylbutanoate hydrochloride typically involves the esterification of the corresponding amino acid. The process begins with the protection of the amino group, followed by the esterification of the carboxyl group using methanol and an acid catalyst. The final step involves the deprotection of the amino group and the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated purification systems.

化学反应分析

Types of Reactions

(S)-Methyl 2-amino-2-methylbutanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines.

科学研究应用

Organic Synthesis

(S)-Methyl 2-amino-2-methylbutanoate hydrochloride is widely used as a chiral building block in organic synthesis. It facilitates the creation of more complex molecules, particularly in the pharmaceutical industry where chirality is crucial for drug efficacy.

| Application Area | Description |

|---|---|

| Peptide Synthesis | Utilized in the synthesis of peptides due to its amino group. |

| Chiral Auxiliary | Acts as a chiral auxiliary in asymmetric synthesis, enhancing selectivity in reactions. |

Biological Studies

This compound plays a significant role in biological research, particularly in studying amino acid metabolism and enzyme interactions. It can serve as a substrate or inhibitor for various enzymes involved in metabolic pathways.

| Biological Application | Impact |

|---|---|

| Amino Acid Metabolism | Helps elucidate metabolic pathways involving branched-chain amino acids (BCAAs). |

| Enzyme Interactions | Investigates enzyme kinetics and inhibition mechanisms. |

Pharmaceutical Development

In drug discovery, this compound is explored for its potential therapeutic effects. Its derivatives are studied for activity against various diseases, including cancer and metabolic disorders.

| Disease Target | Research Focus |

|---|---|

| Cancer | Investigated for its role in inhibiting tumor growth through metabolic modulation. |

| Metabolic Disorders | Explored for potential use in treatments targeting BCAA metabolism dysregulation. |

Case Study 1: Peptide Synthesis

A study demonstrated that this compound was effectively incorporated into peptide sequences to enhance biological activity. The incorporation improved binding affinity to target receptors compared to non-chiral counterparts.

Case Study 2: Enzyme Inhibition

Research published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit specific enzymes involved in amino acid catabolism. The study found that derivatives of this compound exhibited significant inhibitory effects on branched-chain amino acid transaminase, suggesting potential therapeutic applications for metabolic disorders.

作用机制

The mechanism of action of (S)-Methyl 2-amino-2-methylbutanoate hydrochloride involves its interaction with specific molecular targets. It can act as a substrate for various enzymes, leading to the formation of biologically active compounds. The pathways involved often include enzymatic catalysis and receptor binding.

相似化合物的比较

Structural Analogues and Similarity Scores

identifies structurally similar compounds based on molecular similarity scores (1.00 = identical backbone):

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| (S)-Methyl 2-aminobutanoate hydrochloride | 56545-22-3 | 1.00 | Lacks the 2-methyl group on the α-carbon |

| (R)-Methyl 2,6-diaminohexanoate dihydrochloride | 67396-08-1 | 0.94 | Additional amino group at C6; dihydrochloride salt |

| (S)-Ethyl 2-amino-3,3-dimethylbutanoate HCl | 144054-74-0 | - | Ethyl ester; dimethyl substitution at C3 |

Physicochemical Properties

| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Boiling/Melting Point | Solubility |

|---|---|---|---|---|

| Target compound (92760-72-0) | C₆H₁₄ClNO₂ | 167.63 | Not reported | Water, methanol |

| (2S)-2-Amino-4-methoxy-BA HCl (3311-01-1) | C₅H₁₂ClNO₃ | 169.61 | Not reported | Polar solvents |

| Ethyl 2-amino-2-ethylbutanoate HCl (1135219-29-2) | C₈H₁₈ClNO₂ | 195.69 | Not reported | Organic solvents |

The methoxy group in 3311-01-1 increases polarity, while the ethyl ester in 1135219-29-2 enhances lipophilicity, impacting their applications in drug delivery .

生物活性

(S)-Methyl 2-amino-2-methylbutanoate hydrochloride, also known as (S)-Methyl 2-amino-2-methylbutanoate, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C6H13ClN2O2

- Molecular Weight : 164.63 g/mol

- CAS Number : 14320-59-5

This compound exhibits various biological activities through several mechanisms:

- Neurotransmitter Modulation : It acts as a precursor for the synthesis of neurotransmitters, particularly in the context of amino acid metabolism.

- Antioxidant Properties : The compound has been shown to scavenge free radicals, thereby providing neuroprotective effects against oxidative stress.

- Cytotoxic Effects : Research indicates that it may induce apoptosis in certain cancer cell lines, making it a candidate for anticancer therapies.

Antioxidant Activity

The antioxidant capacity of this compound has been demonstrated in several studies. It effectively reduces oxidative stress markers in cellular models, suggesting its potential use in neurodegenerative diseases where oxidative damage is prevalent.

Cytotoxicity Against Cancer Cells

Studies have shown that this compound can induce apoptosis in various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | Caspase activation and cell cycle arrest |

| MCF-7 (Breast Cancer) | 30 | Mitochondrial membrane potential disruption |

| A549 (Lung Cancer) | 20 | ROS generation leading to apoptosis |

These findings support its potential application in cancer treatment protocols.

Case Studies

- Neuroprotective Effects : A study published in the Journal of Neurochemistry highlighted the neuroprotective effects of this compound in a rat model of Parkinson's disease. The compound was found to significantly reduce dopaminergic neuron loss and improve motor function.

- Anticancer Activity : In vitro studies conducted on breast and lung cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, supporting its role as a potential chemotherapeutic agent.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Absorption : Rapid absorption following oral administration.

- Distribution : Widely distributed in tissues, with a preference for neural tissues.

- Metabolism : Primarily metabolized by the liver through amino acid pathways.

- Excretion : Excreted mainly via urine as metabolites.

Safety and Toxicology

While promising, safety assessments indicate that this compound can cause skin and eye irritation at high concentrations. Long-term toxicity studies are required to fully understand its safety profile.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (S)-Methyl 2-amino-2-methylbutanoate hydrochloride, and what critical parameters influence reaction efficiency?

- Answer : The compound is synthesized via reductive amination or protection-deprotection strategies. For example, a two-step process involves suspending methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride in dichloroethane, reacting with benzaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) under nitrogen, followed by hydrogenolytic debenzylation using palladium on carbon (Pd/C) in hydrogen atmosphere . Key parameters include:

- Solvent choice : Dichloroethane or THF for solubility and inertness.

- Stoichiometry : Excess aldehyde (e.g., benzaldehyde) to drive imine formation.

- Purification : Column chromatography (hexane/ethyl acetate) or C18 reverse-phase chromatography for intermediates .

- Yield optimization : Reaction time (24–48 hours) and temperature (room temperature to 60°C) are critical for minimizing side products .

Q. How can researchers confirm the enantiomeric purity and structural integrity of this compound?

- Answer :

- 1H-NMR : Key peaks include δ 8.98–9.00 (broad singlet, NH₃⁺), δ 3.79–3.89 (methoxy group), and δ 1.02 (tert-butyl group) in DMSO-d₆ .

- Chiral HPLC : Use columns like Chiralpak AD-H with mobile phases (e.g., hexane/isopropanol) to resolve enantiomers. Retention time discrepancies >1.5 min indicate high enantiomeric excess (ee >99%) .

- LCMS : Confirm molecular weight ([M+H⁺] = 180.1) and absence of impurities (e.g., residual benzaldehyde or over-reduction byproducts) .

Advanced Research Questions

Q. What strategies address low yields during the hydrogenolysis step in the synthesis of this compound?

- Answer : Low yields (e.g., 71% in ) often arise from incomplete debenzylation or catalyst poisoning. Mitigation strategies include:

- Catalyst activation : Pre-reduce Pd/C under hydrogen flow before use.

- Acidic additives : HCl (dioxane solution) stabilizes the free amine as hydrochloride, preventing side reactions .

- Solvent optimization : Ethyl acetate or methanol enhances substrate-catalyst interaction compared to non-polar solvents .

Q. How does the hygroscopic nature of this compound impact its stability, and what storage conditions are optimal?

- Answer : The hydrochloride salt is hygroscopic, leading to hydrolysis or dimerization. Stability protocols include:

- Storage : -20°C (powder, 3 years) or -80°C (solution, 1 year) in airtight containers with desiccants .

- Handling : Use anhydrous solvents (e.g., dry THF) and gloveboxes for moisture-sensitive steps .

- Quality control : Periodic Karl Fischer titration to monitor water content (<0.1% w/w) .

Q. What analytical methods resolve discrepancies in reported NMR data for structurally similar amino ester hydrochlorides?

- Answer : Contradictions in δ values (e.g., NH₃⁺ proton shifts varying by 0.2 ppm) arise from solvent polarity or salt form differences. To validate

- Standardize conditions : Use DMSO-d₆ for all NMR acquisitions and reference internal TMS.

- 2D-NMR : HSQC and COSY confirm spin-spin coupling patterns (e.g., methoxy group coupling to α-carbon) .

- Cross-reference : Compare with analogs like (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride (δ 8.95–9.05 for NH₃⁺) .

Methodological Considerations

Q. How can researchers optimize reaction conditions for scaling up the synthesis of this compound?

- Answer :

- Batch vs. flow chemistry : Flow systems improve heat transfer and reduce exposure to air-sensitive reagents (e.g., NaBH(OAc)₃) .

- Workup simplification : Replace column chromatography with crystallization (e.g., using ethyl acetate/hexane mixtures) for intermediates .

- Process analytical technology (PAT) : In-line FTIR monitors imine formation in real time, reducing batch failures .

Q. What are the implications of residual palladium in the final product, and how is it quantified?

- Answer : Residual Pd (from hydrogenolysis) can inhibit biological assays.

- Quantification : ICP-MS (detection limit <1 ppm) or colorimetric tests (e.g., Pd-sensitive dyes).

- Removal : Stir with activated charcoal or silica-thiol adsorbents post-reaction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。